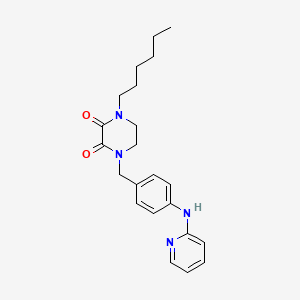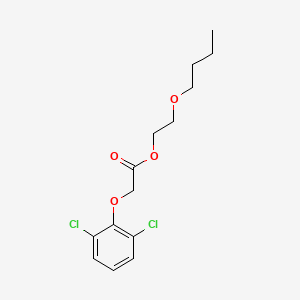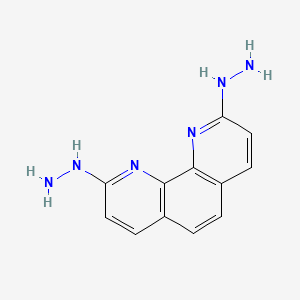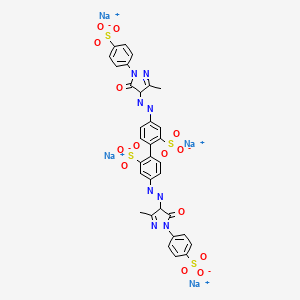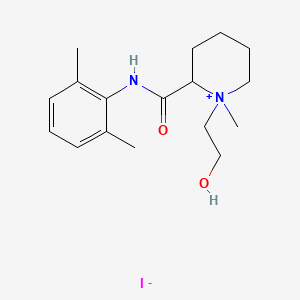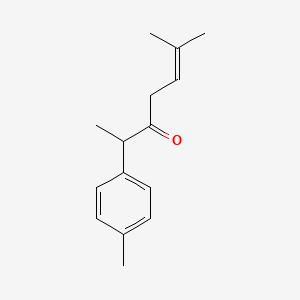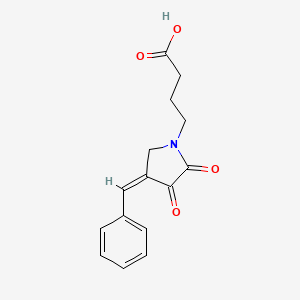
Methyl 2-(diethylamino)-3-ethenylideneheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is an organic compound with a complex structure that includes a diethylamino group, an ethenylidene group, and a heptanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylamino)-3-ethenylideneheptanoate typically involves the reaction of a heptanoate ester with diethylamine and an appropriate ethenylidene precursor. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
Methyl 2-(diethylamino)-3-ethenylideneheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenylidene group.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
Methyl 2-(diethylamino)-3-ethenylideneheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(diethylamino)-3-ethenylideneheptanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The ethenylidene group can participate in conjugation reactions, affecting the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Methyl 2-(diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate ester instead of a heptanoate ester.
Diethylaminoethyl methacrylate: Contains a diethylamino group and a methacrylate ester, commonly used in polymer synthesis.
Uniqueness
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
73256-46-9 |
|---|---|
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
InChI |
InChI=1S/C14H25NO2/c1-6-10-11-12(7-2)13(14(16)17-5)15(8-3)9-4/h13H,2,6,8-11H2,1,3-5H3 |
InChI 键 |
VJMHGZHWNPMODG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C=C)C(C(=O)OC)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
